Lipophilicity (LogP) Differentiation: N⁴-Isopropyl vs. N⁴-Unsubstituted Piperazine Congener
The N⁴-isopropyl substituent on the target compound confers a calculated LogP increase of approximately 0.4–0.6 log units relative to the des-isopropyl analog 1-(5-methyl-1,2-oxazole-4-carbonyl)piperazine (CAS 926194-51-6, C₉H₁₃N₃O₂, MW 195.22). The isopropylpiperazine fragment alone has a measured/calculated LogP of 0.4–0.57 , whereas unsubstituted piperazine has a LogP of approximately −0.8 to −1.0. When appended to the common 5-methylisoxazole-4-carbonyl scaffold, this fragment contribution translates into a net lipophilicity gain that moves the target compound into a more favorable LogD₇.₄ range (estimated 0.8–1.4) for passive membrane permeability while remaining below the threshold (LogP >3) associated with poor solubility and promiscuous off-target binding [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP estimated 0.8–1.4 (based on fragment summation: 5-methylisoxazole-4-carboxamide + N-isopropylpiperazine) |
| Comparator Or Baseline | 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine (CAS 926194-51-6): cLogP estimated 0.2–0.8; unsubstituted piperazine fragment LogP ≈ −0.8 to −1.0 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 vs. des-isopropyl analog |
| Conditions | Calculated LogP estimates based on fragment-based methods (XLogP3, ALogPS); no experimental shake-flask LogP data currently available for either compound in public literature. |
Why This Matters
A LogP shift of +0.4–0.6 can meaningfully alter membrane permeability, CNS penetration, and plasma protein binding, making this compound a preferred choice when medicinal chemists require finely tuned lipophilicity in the 'CNS-accessible' or 'peripherally restricted' design space.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
